molecular formula C18H18Cl2N2O3 B15111162 (2,6-dichloropyridin-4-yl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 879569-71-8

(2,6-dichloropyridin-4-yl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B15111162
CAS No.: 879569-71-8
M. Wt: 381.2 g/mol
InChI Key: YRDFVUOSRIHCRA-UHFFFAOYSA-N
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Description

This compound is a synthetic hybrid molecule featuring a 3,4-dihydroisoquinoline core fused with a 2,6-dichloropyridin-4-yl moiety via a methanone bridge. The dihydroisoquinoline segment is substituted with 6,7-dimethoxy and 1-methyl groups, which enhance steric bulk and electronic modulation. The dichloropyridine component introduces halogenated aromaticity, likely improving binding affinity in biological systems through halogen bonding or hydrophobic interactions .

Properties

CAS No.

879569-71-8

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

IUPAC Name

(2,6-dichloropyridin-4-yl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C18H18Cl2N2O3/c1-10-13-9-15(25-3)14(24-2)6-11(13)4-5-22(10)18(23)12-7-16(19)21-17(20)8-12/h6-10H,4-5H2,1-3H3

InChI Key

YRDFVUOSRIHCRA-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=NC(=C3)Cl)Cl)OC)OC

solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives, which vary in their substituents and functional groups. Below is a structural and functional comparison with key analogs from the literature:

Compound ID Substituent/Modification Key Properties/Findings References
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl carboxylate at position 2 Enhanced solubility due to ester group; moderate enzyme inhibition in preliminary assays
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Methylsulfonyl group at position 2 Increased polarity and metabolic stability; tested in CNS-targeted drug discovery
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Phenylcarboxamide at position 2 Improved binding to serotonin receptors; structure-activity relationship (SAR) studies
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Acetyl group at position 2; phenyl at position 1 Reduced steric hindrance; higher bioavailability in rodent models
(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) Phenylmethanone at position 2; phenyl at position 1 Dual aromatic systems enhance π-π stacking; potent in vitro kinase inhibition
Target Compound 2,6-Dichloropyridin-4-yl-methanone at position 2 Halogenated aromaticity improves target selectivity; predicted high logP (~4.2)

Key Observations:

  • Solubility & Polarity : Ester (6d) and sulfonyl (6e) derivatives exhibit higher aqueous solubility than the target compound, which is likely more lipophilic due to its dichloropyridine group.
  • Binding Interactions: The phenylmethanone (6h) and target compound leverage aromatic stacking, but the latter’s chlorine atoms may confer stronger halogen bonding with protein targets .

Computational Insights from Docking Studies

For example:

  • Glide’s OPLS-AA force field and Monte Carlo refinement could accurately model the dichloropyridine moiety’s halogen bonds and the dihydroisoquinoline core’s rigidity .
  • Comparative studies show Glide outperforms GOLD and FlexX in pose prediction, suggesting reliable affinity estimates for the target compound if docked against relevant receptors (e.g., kinases or GPCRs) .

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